molecular formula C32H50N12O13 B1449055 H(-Asn-Pro-Asn-Ala)2-OH CAS No. 110713-84-3

H(-Asn-Pro-Asn-Ala)2-OH

Cat. No.: B1449055
CAS No.: 110713-84-3
M. Wt: 810.8 g/mol
InChI Key: JVPPDKCEOCENCE-QFHQRVFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “H(-Asn-Pro-Asn-Ala)2-OH” is a peptide composed of two repeating units of asparagine (Asn), proline (Pro), and alanine (Ala). Peptides like this one are of significant interest in various fields of science due to their unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H(-Asn-Pro-Asn-Ala)2-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though “H(-Asn-Pro-Asn-Ala)2-OH” lacks these amino acids.

    Reduction: Reduction reactions can be used to break disulfide bonds in peptides, but this compound does not contain such bonds.

    Substitution: Nucleophilic substitution reactions can occur at specific sites within the peptide, depending on the presence of reactive groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) or performic acid.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various nucleophiles depending on the target site.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids if sulfur-containing amino acids were present.

Scientific Research Applications

Chemistry

Peptides like “H(-Asn-Pro-Asn-Ala)2-OH” are used as model compounds to study protein folding, stability, and interactions. They serve as building blocks for more complex peptide-based materials.

Biology

In biological research, such peptides are used to investigate cellular processes, including signal transduction and enzyme-substrate interactions. They can also be employed in the development of peptide-based drugs.

Medicine

Peptides have therapeutic potential due to their specificity and low toxicity. “this compound” could be explored for its potential in drug delivery systems or as a therapeutic agent itself.

Industry

In the industrial sector, peptides are used in the development of biosensors, nanomaterials, and as catalysts in various chemical reactions.

Mechanism of Action

The mechanism of action of “H(-Asn-Pro-Asn-Ala)2-OH” would depend on its specific interactions with biological targets. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, modulating their activity. The pathways involved could include signal transduction cascades or direct enzymatic inhibition.

Comparison with Similar Compounds

Similar Compounds

    H(-Asn-Pro-Asn-Ala)2-NH2: Similar structure but with an amide group at the C-terminus.

    H(-Asn-Pro-Asn-Gly)2-OH: Substitution of alanine with glycine.

    H(-Asn-Pro-Asn-Ala)3-OH: Longer peptide chain with an additional repeating unit.

Uniqueness

“H(-Asn-Pro-Asn-Ala)2-OH” is unique due to its specific sequence and length, which confer distinct structural and functional properties. Its combination of amino acids can influence its stability, solubility, and interaction with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50N12O13/c1-13(38-26(50)16(10-22(35)46)40-28(52)19-5-3-7-43(19)30(54)15(33)9-21(34)45)25(49)42-18(12-24(37)48)31(55)44-8-4-6-20(44)29(53)41-17(11-23(36)47)27(51)39-14(2)32(56)57/h13-20H,3-12,33H2,1-2H3,(H2,34,45)(H2,35,46)(H2,36,47)(H2,37,48)(H,38,50)(H,39,51)(H,40,52)(H,41,53)(H,42,49)(H,56,57)/t13-,14-,15-,16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPPDKCEOCENCE-QFHQRVFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50N12O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H(-Asn-Pro-Asn-Ala)2-OH
Reactant of Route 2
H(-Asn-Pro-Asn-Ala)2-OH
Reactant of Route 3
H(-Asn-Pro-Asn-Ala)2-OH
Reactant of Route 4
H(-Asn-Pro-Asn-Ala)2-OH
Reactant of Route 5
H(-Asn-Pro-Asn-Ala)2-OH
Reactant of Route 6
H(-Asn-Pro-Asn-Ala)2-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.